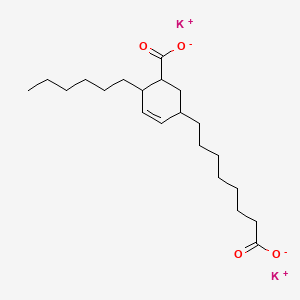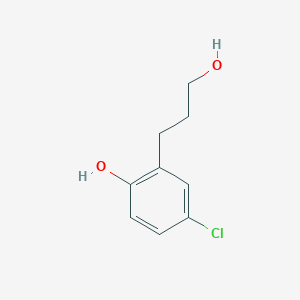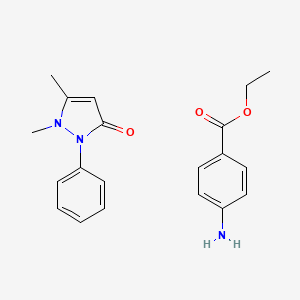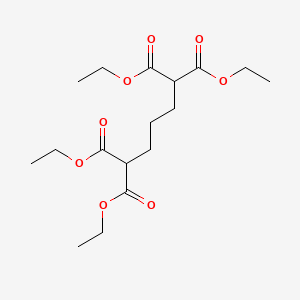
Tetraethyl 1,1,5,5-pentanetetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl 1,1,5,5-pentanetetracarboxylate is an organic compound with the molecular formula C17H28O8. It is a tetraester derivative of pentanetetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a pentane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraethyl 1,1,5,5-pentanetetracarboxylate can be synthesized through the esterification of 1,1,5,5-pentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification. The general reaction is as follows:
1,1,5,5-pentanetetracarboxylic acid+4ethanol→Tetraethyl 1,1,5,5-pentanetetracarboxylate+4water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl 1,1,5,5-pentanetetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 1,1,5,5-pentanetetracarboxylic acid.
Transesterification: Various tetraesters depending on the alcohol used.
Reduction: 1,1,5,5-pentanetetraol.
Aplicaciones Científicas De Investigación
Tetraethyl 1,1,5,5-pentanetetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Tetraethyl 1,1,5,5-pentanetetracarboxylate depends on the specific reaction or application. In general, the ester groups can undergo nucleophilic attack by various reagents, leading to the formation of different products. The molecular targets and pathways involved vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethyl 1,3,3,5-pentanetetracarboxylate
- Tetraethyl 1,2,6,7-heptanetetracarboxylate
- 1,3-Bis(diethylmalonyl)propane
Uniqueness
Tetraethyl 1,1,5,5-pentanetetracarboxylate is unique due to its specific structure, which includes four ester groups attached to a pentane backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
3779-30-4 |
|---|---|
Fórmula molecular |
C17H28O8 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
tetraethyl pentane-1,1,5,5-tetracarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-22-14(18)12(15(19)23-6-2)10-9-11-13(16(20)24-7-3)17(21)25-8-4/h12-13H,5-11H2,1-4H3 |
Clave InChI |
HKZYXKOJTRUQHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



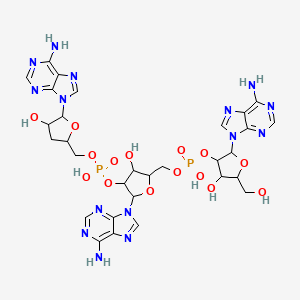

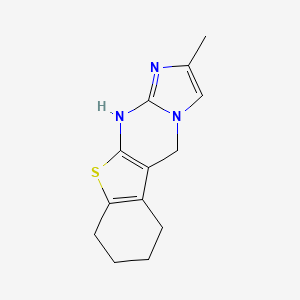
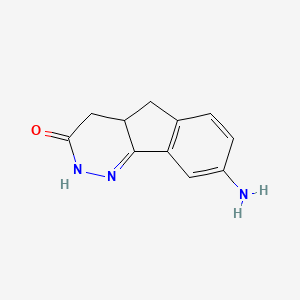
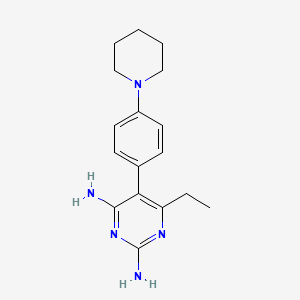



![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

